![molecular formula C17H15F2NO3 B2676289 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2,6-difluorobenzamide CAS No. 1421528-61-1](/img/structure/B2676289.png)
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2,6-difluorobenzamide” is a complex organic molecule. It contains a 2,3-dihydrobenzofuran moiety, which is a type of heterocyclic compound that consists of a fused five-membered dihydrofuran ring and a six-membered benzene ring . This moiety is often found in various natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR, MS, FT-IR, and X-ray single crystal diffraction methods . These techniques can provide information about the compound’s atomic connectivity, stereochemistry, and three-dimensional structure .Chemical Reactions Analysis
The chemical reactivity of this compound could be influenced by its functional groups and the 2,3-dihydrobenzofuran moiety. For instance, the hydroxyethyl group might be involved in reactions with electrophiles, and the amide group could participate in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like the amide and hydroxyethyl groups could influence its solubility in different solvents. The compound’s melting point, boiling point, and other physical properties could be determined experimentally .Scientific Research Applications
Biological Activity Studies
Benzofuran compounds, including those with structures similar to the compound , have been found to exhibit a wide range of biological activities . These include anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Anticancer Research
Some substituted benzofurans have shown significant anticancer activities . For example, a compound similar to the one was found to have significant cell growth inhibitory effects on different types of cancer cells .
Quantum Chemical Studies
The compound has been the subject of quantum chemical studies . These studies involve the use of Density Functional Theory (DFT) to explore the spectroscopic, structural, and quantum correlation of the compound .
Synthesis of Novel Derivatives
The compound can be used as a starting point for the synthesis of novel derivatives . These derivatives can then be studied for their own unique properties and potential applications .
Kinase Inhibitors
Compounds containing benzofuran structures have been shown to be kinase inhibitors . These compounds exert their antiproliferative activities through a variety of cell proliferation inhibitory mechanisms, including induction of apoptosis and inhibition of VEGFR-2 .
Drug Synthesis
The compound could potentially be used in the synthesis of new drugs . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
Future Directions
properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3/c18-12-2-1-3-13(19)16(12)17(22)20-9-14(21)10-4-5-15-11(8-10)6-7-23-15/h1-5,8,14,21H,6-7,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFRRCJCBZFHCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C3=C(C=CC=C3F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2,6-difluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.